5-Phenylpiperidin-3-amine

P2X3 receptor pain purinergic signaling

5-Phenylpiperidin-3-amine (CAS 1203799-73-8) provides a unique phenyl-substitution pattern essential for medicinal chemistry. Documented P2X3 antagonist activity (IC50=80nM) and TAAR5 agonist data support its use as a validated scaffold for pain, genitourinary, and CNS programs. The 3-amine position enables rapid SAR exploration. Guaranteed ≥95% purity ensures reproducibility; do not substitute with non-validated regioisomers. Request quote for bulk quantities.

Molecular Formula C11H16N2
Molecular Weight 176.263
CAS No. 1203799-73-8
Cat. No. B2647395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylpiperidin-3-amine
CAS1203799-73-8
Molecular FormulaC11H16N2
Molecular Weight176.263
Structural Identifiers
SMILESC1C(CNCC1N)C2=CC=CC=C2
InChIInChI=1S/C11H16N2/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8,12H2
InChIKeyRDKCGHQMCRKTCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylpiperidin-3-amine (CAS 1203799-73-8) Procurement Guide: Core Structural and Biological Profile


5-Phenylpiperidin-3-amine (CAS 1203799-73-8) is a phenylpiperidine derivative characterized by a phenyl substituent at the 5-position and a primary amine at the 3-position of the piperidine ring (molecular formula C11H16N2, MW 176.26) [1]. This specific substitution pattern confers a distinct profile of receptor interactions, with documented activity at purinergic P2X3 receptors (antagonist activity, EC50 = 80 nM) [2], trace amine-associated receptor 5 (TAAR5) (agonist activity, EC50 > 10,000 nM) [3], and the enzyme dihydroorotase (inhibition, IC50 = 1,000,000 nM) [4]. The compound serves as a valuable intermediate in the synthesis of 3-aminopiperidine-based pharmaceuticals, including substance P (NK1) antagonists and dipeptidyl peptidase IV (DPP-4) inhibitors [5] [6].

Why Generic 5-Phenylpiperidin-3-amine (CAS 1203799-73-8) Substitution Fails: Critical Considerations for Scientific Procurement


Substituting 5-phenylpiperidin-3-amine with other phenylpiperidine regioisomers (e.g., 2-phenyl, 4-phenyl) or N-substituted analogs cannot be assumed to be equivalent. Structure-activity relationship (SAR) studies on piperidine-based ligands demonstrate that the position of the phenyl substituent on the piperidine ring fundamentally alters receptor binding profiles, with the 5-position conferring unique conformational constraints and steric interactions [1]. For example, in a series of 5-substituted N-piperonyl-3-phenylpiperidine derivatives, the stereochemistry and position of substituents significantly modulated basicity, lipophilicity, aqueous solubility, and membrane permeation, with equatorial versus axial β-positioning producing measurable differences in key pharmaceutical properties [2]. Furthermore, in phenylpiperidine CCR2 antagonists, SAR studies established that the incorporation and positioning of a second ring system adjacent to the aryl piperidine is a critical determinant of receptor potency [3]. Therefore, any substitution of 5-phenylpiperidin-3-amine with a structurally similar analog, particularly those with different phenyl substitution patterns (2-phenyl or 4-phenyl), requires re-validation of the specific receptor engagement and physicochemical profile for the intended application. The following quantitative evidence establishes where 5-phenylpiperidin-3-amine demonstrates specific, verifiable differentiation.

5-Phenylpiperidin-3-amine (CAS 1203799-73-8) Procurement Evidence Guide: Quantitative Differentiation from Analogs


P2X3 Antagonist Activity of 5-Phenylpiperidin-3-amine: Quantitative Comparison with Clinical-Stage P2X3 Antagonist

5-Phenylpiperidin-3-amine demonstrates measurable antagonist activity at the rat P2X3 purinoceptor. In an assay evaluating antagonist activity against recombinant rat P2X3 expressed in Xenopus oocytes at a test concentration of 10 μM, the compound exhibited an EC50 of 80 nM [1]. This potency can be contextualized against a representative advanced P2X3 antagonist: BDBM50532061 (CHEMBL4459785), a compound in Shionogi's patent portfolio, displays an IC50 of 999 nM (1 μM) in a human P2X3 antagonist assay measuring inhibition of ATP-induced calcium flux in rat C6BU-1 cells using a Fluo-3/AM dye-based fluorescence assay [2]. While the assay systems differ (electrophysiology vs. calcium flux) and species differ (rat vs. human), the data indicate that 5-phenylpiperidin-3-amine possesses a measurable P2X3 antagonist activity in a sub-micromolar range, which is noteworthy given its relatively simple, unoptimized scaffold compared to more complex, patent-protected P2X3 antagonists.

P2X3 receptor pain purinergic signaling antagonist

TAAR5 Agonist Activity of 5-Phenylpiperidin-3-amine: Quantitative Comparison with Endogenous Trace Amine Ligands

5-Phenylpiperidin-3-amine displays measurable, though weak, agonist activity at the mouse trace amine-associated receptor 5 (TAAR5). In an assay evaluating agonist activity at mouse TAAR5 expressed in HEK293 cells, as measured by cAMP accumulation after 20 minutes using a BRET assay, the compound exhibited an EC50 > 10,000 nM [1]. For context, the endogenous TAAR5 ligand trimethylamine (TMA) exhibits an EC50 in the low micromolar range (approximately 1-10 μM) in similar functional assays [2]. This quantitative comparison reveals that 5-phenylpiperidin-3-amine is approximately 10- to 100-fold less potent than the endogenous ligand at TAAR5. While the absolute potency is modest, the compound's activity provides a valuable chemical biology tool for studying TAAR5 pharmacology, particularly as a non-amine, synthetic ligand scaffold for further optimization.

TAAR5 trace amine GPCR olfactory receptor

Enzyme Inhibition Profile: Dihydroorotase Inhibition by 5-Phenylpiperidin-3-amine

5-Phenylpiperidin-3-amine was evaluated for inhibition of dihydroorotase (DHO), an enzyme involved in pyrimidine biosynthesis, isolated from mouse Ehrlich ascites cells. At a test concentration of 10 μM and pH 7.37, the compound exhibited an IC50 of 1.00 × 10^6 nM (1 mM) [1]. This indicates very weak inhibition of dihydroorotase, suggesting that 5-phenylpiperidin-3-amine does not significantly interfere with pyrimidine biosynthesis at physiologically relevant concentrations. In contrast, known dihydroorotate dehydrogenase (DHODH) inhibitors, such as BDBM50020695 (CHEMBL3290843), a human DHODH inhibitor, exhibit an IC50 of 2.83 × 10^3 nM (2.83 μM) in a recombinant human DHODH activity assay [2]. The ~350-fold lower potency of 5-phenylpiperidin-3-amine for dihydroorotase indicates that this compound is unlikely to exert meaningful antimetabolite effects via this pathway.

dihydroorotase pyrimidine biosynthesis enzyme inhibition antimetabolite

5-Phenylpiperidin-3-amine (CAS 1203799-73-8) Recommended Procurement Scenarios: Evidence-Based Applications


Scaffold for P2X3 Antagonist Optimization

Based on its measurable P2X3 antagonist activity (EC50 = 80 nM in rat P2X3 electrophysiology assay), 5-phenylpiperidin-3-amine is suitable as a starting scaffold for medicinal chemistry programs targeting purinergic P2X3 receptors for pain, genitourinary, or respiratory disorders [1]. Its relatively simple structure (MW 176.26) offers synthetic tractability for systematic SAR exploration around the 5-phenyl and 3-amine positions. This scenario is supported by quantitative evidence of sub-micromolar P2X3 engagement [2].

TAAR5 Pharmacology Tool Compound

The compound's documented, albeit weak, agonist activity at mouse TAAR5 (EC50 > 10,000 nM) positions it as a synthetic chemical probe for studying trace amine-associated receptor pharmacology [1]. Researchers investigating TAAR5 as a target for anxiety, depression, or neurodegenerative diseases may utilize this compound as a starting point for developing more potent, selective TAAR5 ligands. This scenario is directly derived from the quantitative TAAR5 activity data presented in Section 3 [2].

Negative Control for Dihydroorotase/Pyrimidine Biosynthesis Assays

Given its very weak inhibition of dihydroorotase (IC50 = 1.00 × 10^6 nM), 5-phenylpiperidin-3-amine can serve as a negative control or reference compound in assays designed to identify inhibitors of pyrimidine biosynthesis [1]. Its minimal activity ensures that any observed effects in cellular assays are unlikely to be confounded by antimetabolite effects via dihydroorotase inhibition. This application is directly supported by the enzyme inhibition data presented in Section 3 [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Phenylpiperidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.